Cas no 1494477-94-9 (2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine)

2-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a bicyclic organic compound featuring a tetrahydrobenzothiazole core with an isopropyl substituent at the 2-position and an amine functional group at the 4-position. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The saturated cyclohexane ring enhances stability, while the amine group offers versatility for further derivatization. The compound’s rigid scaffold may contribute to selective binding interactions, making it a valuable intermediate in medicinal chemistry. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted molecular design. Suitable for research applications requiring precise structural modifications.
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine structure
1494477-94-9 structure
Product name:2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
CAS No:1494477-94-9
MF:C10H16N2S
Molecular Weight:196.312440872192
CID:6387740
PubChem ID:64975473

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
    • 4-Benzothiazolamine, 4,5,6,7-tetrahydro-2-(1-methylethyl)-
    • 1494477-94-9
    • EN300-1293542
    • AKOS014305787
    • インチ: 1S/C10H16N2S/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h6-7H,3-5,11H2,1-2H3
    • InChIKey: LBWLVRYHQJSHMG-UHFFFAOYSA-N
    • SMILES: S1C2CCCC(N)C=2N=C1C(C)C

計算された属性

  • 精确分子量: 196.10341969g/mol
  • 同位素质量: 196.10341969g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.111±0.06 g/cm3(Predicted)
  • Boiling Point: 301.4±30.0 °C(Predicted)
  • 酸度系数(pKa): 7.86±0.20(Predicted)

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1293542-500mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
500mg
$877.0 2023-09-30
Enamine
EN300-1293542-1000mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
1000mg
$914.0 2023-09-30
Enamine
EN300-1293542-10000mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
10000mg
$3929.0 2023-09-30
Enamine
EN300-1293542-1.0g
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
1g
$0.0 2023-05-27
Enamine
EN300-1293542-100mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
100mg
$804.0 2023-09-30
Enamine
EN300-1293542-5000mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
5000mg
$2650.0 2023-09-30
Enamine
EN300-1293542-50mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
50mg
$768.0 2023-09-30
Enamine
EN300-1293542-250mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
250mg
$840.0 2023-09-30
Enamine
EN300-1293542-2500mg
2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
1494477-94-9
2500mg
$1791.0 2023-09-30

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 関連文献

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amineに関する追加情報

Introduction to 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine (CAS No. 1494477-94-9)

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile biological properties. With a CAS number of 1494477-94-9, this compound has garnered attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The benzothiazole core, a prominent scaffold in many bioactive molecules, combined with the amine and propyl substituents, contributes to its unique pharmacological profile.

The structural motif of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine positions it as a promising candidate for further investigation in the development of novel therapeutic agents. The tetrahydrobenzothiazole ring system is known for its presence in various bioactive compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and antiviral effects. The introduction of the propyl group at the 2-position and the amine functionality at the 4-position enhances its interactability with biological targets, making it a valuable scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Benzothiazole derivatives, in particular, have been extensively studied for their potential in treating a wide range of diseases. The compound 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is no exception and has been explored for its pharmacological properties by several research groups.

One of the most compelling aspects of this compound is its ability to modulate various biological pathways. Studies have indicated that it may interact with enzymes and receptors involved in inflammation and pain signaling. For instance, researchers have observed that derivatives of benzothiazole can inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain. The amine group in 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine provides a site for hydrogen bonding interactions with target proteins, potentially enhancing binding affinity.

Moreover, the tetrahydrobenzothiazole scaffold is known to exhibit significant metabolic stability, which is a crucial factor for drug candidates. This stability ensures that the compound remains active within the body for an adequate duration to exert its therapeutic effects. Additionally, the propyl group at the 2-position can influence the compound's solubility and permeability across biological membranes, factors that are critical for oral bioavailability.

The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the necessary substituents. Advances in synthetic methodologies have enabled researchers to modify this scaffold more efficiently than ever before.

Recent advancements in computational chemistry have also played a pivotal role in understanding the pharmacological properties of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-benzothiazolizinone derivatives like our subject compound. Molecular docking studies have been used to predict how this molecule interacts with various biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also help in designing analogs with improved efficacy and reduced side effects.

In preclinical studies conducted by independent research teams worldwide, 1494477_94_9-derived compounds have shown promise in models of inflammation and pain management. The amine group has been particularly noted for its ability to form stable interactions with acidic residues on target proteins, enhancing binding affinity. Furthermore, propyl-substituted benzothiazoles have demonstrated better pharmacokinetic profiles compared to their unsubstituted counterparts, making them more suitable candidates for further development into clinical therapies.

The future direction of research on 2-(propanamino)-tetrahydropyrido[3, 2-h]benzothiazole (CAS No: 1494477_94_9) includes exploring its potential as an anti-inflammatory agent particularly targeting chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease (IBD). The benzothiazole scaffold's ability to modulate immune responses makes it an attractive option for developing immunomodulatory drugs, which are essential for treating autoimmune disorders.

Another area of interest is the development of novel antiviral agents using this scaffold. Viruses often rely on host enzymes for replication, making them vulnerable targets for drugs that inhibit these enzymes. Preliminary studies suggest that derivatives like 1494477_94_9 may interfere with viral protease activity, thereby preventing viral replication within host cells without causing significant toxicity.

The versatility of benzothiazole derivatives as pharmacophores extends beyond anti-inflammatory and antiviral applications; they also show promise in treating neurological disorders such as Alzheimer's disease or Parkinson's disease. These conditions involve aberrant protein aggregation, oxidative stress, and neuroinflammation—pathways that could be modulated by compounds like our subject molecule through interactions with specific protein targets or enzyme inhibition mechanisms.

In conclusion, 1494477_94_9 represents an exciting opportunity for pharmaceutical innovation due to its unique structural features and demonstrated biological activities.* Its potential applications span multiple therapeutic areas, including inflammation management, antiviral therapy,* and neurodegenerative disease treatment.* Continued research into this compound will likely uncover even more profound insights into its pharmacological properties* and pave the way for novel drug candidates derived from this promising scaffold.* As computational methods* improve* alongside advances* in synthetic chemistry,* researchers will be better equipped* to harness* the full potential* of heterocyclic compounds like 1494477_94_9.*

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